molecular formula C4H5IO2 B8177079 1-Iodocyclopropanecarboxylic Acid

1-Iodocyclopropanecarboxylic Acid

Cat. No.: B8177079
M. Wt: 211.99 g/mol
InChI Key: WNRDCIZONWZVTG-UHFFFAOYSA-N
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Description

1-Iodocyclopropanecarboxylic Acid is an organic compound characterized by a cyclopropane ring substituted with an iodine atom and a carboxylic acid group

Preparation Methods

The synthesis of 1-Iodocyclopropanecarboxylic Acid typically involves the cyclopropanation of alkenes followed by iodination. One common method includes the reaction of cyclopropanecarboxylic acid with iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Iodocyclopropanecarboxylic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate.

    Cyclopropane Ring Reactions: The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of different products depending on the reagents and conditions used.

Common reagents for these reactions include bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions vary based on the specific reaction conditions but often include substituted cyclopropane derivatives and various functionalized carboxylic acids.

Scientific Research Applications

1-Iodocyclopropanecarboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings.

    Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems, including their interactions with enzymes and receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials, where its reactivity can be harnessed for specific industrial processes.

Mechanism of Action

The mechanism by which 1-Iodocyclopropanecarboxylic Acid exerts its effects depends on the specific context of its use. In biological systems, the compound may interact with molecular targets such as enzymes, leading to inhibition or activation of specific pathways. The cyclopropane ring’s strain and the iodine atom’s reactivity play crucial roles in these interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

1-Iodocyclopropanecarboxylic Acid can be compared with other cyclopropane-containing compounds, such as 1-Bromocyclopropanecarboxylic Acid and 1-Chlorocyclopropanecarboxylic Acid. These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their reactivity and applications. The iodine atom in this compound makes it more reactive in substitution reactions compared to its bromine and chlorine analogs, highlighting its uniqueness.

Similar Compounds

  • 1-Bromocyclopropanecarboxylic Acid
  • 1-Chlorocyclopropanecarboxylic Acid
  • 1-Fluorocyclopropanecarboxylic Acid

These compounds are structurally similar but exhibit different chemical properties due to the varying halogen atoms, making each one unique in its applications and reactivity.

Properties

IUPAC Name

1-iodocyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRDCIZONWZVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodocyclopropanecarboxylic Acid
Reactant of Route 2
1-Iodocyclopropanecarboxylic Acid
Reactant of Route 3
1-Iodocyclopropanecarboxylic Acid
Reactant of Route 4
1-Iodocyclopropanecarboxylic Acid
Reactant of Route 5
1-Iodocyclopropanecarboxylic Acid
Reactant of Route 6
1-Iodocyclopropanecarboxylic Acid

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